molecular formula C14H20S2 B8062166 5-Octylthieno[3,2-b]thiophene

5-Octylthieno[3,2-b]thiophene

Cat. No.: B8062166
M. Wt: 252.4 g/mol
InChI Key: GKCDKORPLHNARQ-UHFFFAOYSA-N
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Description

5-Octylthieno[3,2-b]thiophene is a compound belonging to the thienothiophene family, which consists of fused, bicyclic, and electron-rich heterocycles. These compounds are known for their planar structure and significant electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylthieno[3,2-b]thiophene typically involves the reaction of thieno[3,2-b]thiophene with octanoyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in anhydrous dichloromethane (CH2Cl2) at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Octylthieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Octylthieno[3,2-b]thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Octylthieno[3,2-b]thiophene involves its interaction with various molecular targets and pathways. Its electron-rich structure allows it to participate in π-π stacking interactions, which are crucial for its semiconducting properties. Additionally, its ability to undergo oxidation and reduction reactions enables it to modulate electronic properties in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Octylthieno[3,2-b]thiophene stands out due to its specific octyl substitution, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous .

Properties

IUPAC Name

5-octylthieno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-14-13(16-12)9-10-15-14/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCDKORPLHNARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(S1)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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